molecular formula C4H8ClF2N B120461 3,3-Difluoropyrrolidine hydrochloride CAS No. 163457-23-6

3,3-Difluoropyrrolidine hydrochloride

Cat. No. B120461
CAS RN: 163457-23-6
M. Wt: 143.56 g/mol
InChI Key: YYVPZQADFREIFR-UHFFFAOYSA-N
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Description

3,3-Difluoropyrrolidine hydrochloride is a chemical compound with the molecular formula C4H8ClF2N . It is used as a building block in the synthesis of various substances, including triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4, and dual leucine zipper kinase (DLK) inhibitors .


Synthesis Analysis

The synthesis of 3,3-difluoropyrrolidine hydrochloride starts with 2-chloro-2,2-difluoroacetic acid . A novel simple method has been detailed for the preparation of 3,3-difluoropyrrolidine hydrochloride from commercially available industrial product 2,2-dichlorotrifluoroiodoethane .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoropyrrolidine hydrochloride can be found in various databases .


Chemical Reactions Analysis

3,3-Difluoropyrrolidine hydrochloride can be used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluoropyrrolidine hydrochloride include a molecular weight of 143.56 g/mol . The compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Building Block in Medicinal Chemistry

3,3-Difluoropyrrolidine hydrochloride is commonly used as a building block in medicinal chemistry . It introduces the fluorinated pyrrolidine via nucleophilic substitution . The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through the cell membranes .

Synthesis of Triazole Substituted Prolyl Difluoropyrrolidines

This compound can be used in the synthesis of triazole substituted prolyl difluoropyrrolidines . These are potential inhibitors of dipeptidyl peptidase-4 , an enzyme that plays a role in glucose metabolism and is a target for the treatment of type 2 diabetes .

Synthesis of Dual Leucine Zipper Kinase (DLK) Inhibitors

3,3-Difluoropyrrolidine hydrochloride is also used in the synthesis of Dual leucine zipper kinase (DLK) inhibitors . DLK is a protein kinase involved in neuronal development and degeneration . Inhibitors of DLK are being researched for their potential to treat neurodegenerative diseases .

Preparation of Cyclic and Acyclic β-Aminofluoroalkenes

This compound can be used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes . This is achieved via allylic amination using a palladium catalyst . β-Aminofluoroalkenes are useful intermediates in organic synthesis .

Ferroelectric Complexes

When deprotonated, 3,3-difluoropyrrolidine hydrochloride can coordinate to metal centers to form ferroelectric complexes . For example, a hybrid organic-inorganic ferroelectric (3,3-difluoropyrrolidinium)2ZnCl4·H2O has been synthesized from 3,3-difluoropyrrolidine, showing a spontaneous polarization of 0.4 μC/cm2 .

Fluorinated Building Blocks

3,3-Difluoropyrrolidine hydrochloride is a fluorinated building block . Fluorinated compounds are of interest in various fields of chemistry due to the unique properties of fluorine, such as its high electronegativity and small atomic radius .

Safety And Hazards

3,3-Difluoropyrrolidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers Relevant papers on 3,3-Difluoropyrrolidine hydrochloride include practical preparation of 3,3-Difluoropyrrolidine and its use in the synthesis of inhibitors for dipeptidyl peptidase-4 and dual leucine zipper kinase (DLK) .

properties

IUPAC Name

3,3-difluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVPZQADFREIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647939
Record name 3,3-Difluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropyrrolidine hydrochloride

CAS RN

163457-23-6
Record name 3,3-Difluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluoropyrrolidine hydrochloride
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Q & A

Q1: What is the mechanism of action for 3,3-Difluoropyrrolidine hydrochloride against Plasmodium knowlesi and what makes it a potential antimalarial drug candidate?

A1: While the provided research [] doesn't directly elaborate on the specific mechanism of action for 3,3-Difluoropyrrolidine hydrochloride, it highlights its potential as a Plasmodium knowlesi Lactate Dehydrogenase (Pk-LDH) inhibitor. Virtual screening analyses indicated a binding affinity of -3.25 kcal/mol to Pk-LDH. This interaction suggests that 3,3-Difluoropyrrolidine hydrochloride might interfere with the enzyme's activity, potentially disrupting the parasite's energy metabolism. Further experimental validation is needed to confirm its inhibitory activity and explore the exact mechanism of action.

Q2: Why was 3,3-Difluoropyrrolidine hydrochloride selected for evaluation as a potential Pk-LDH inhibitor in this study?

A2: The research [] chose 3,3-Difluoropyrrolidine hydrochloride based on its performance in virtual screening analyses. These analyses predicted a favorable binding affinity (-3.25 kcal/mol) to the target enzyme, Pk-LDH. This suggested a potential for interaction and possible inhibition of the enzyme, making it a promising candidate for further experimental evaluation.

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